molecular formula C11H10BrNO2 B040228 1-(2-bromoethyl)-5-methyl-1H-indole-2,3-dione CAS No. 113577-95-0

1-(2-bromoethyl)-5-methyl-1H-indole-2,3-dione

Cat. No. B040228
CAS RN: 113577-95-0
M. Wt: 268.11 g/mol
InChI Key: ZJUGLXLHONECCN-UHFFFAOYSA-N
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Description

“1-(2-bromoethyl)-5-methyl-1H-indole-2,3-dione” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The compound also has a bromoethyl group attached to it, which could potentially be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a bromoethyl group, and a methyl group. The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromoethyl group, which could potentially participate in various substitution or elimination reactions. The indole ring might also undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the bromoethyl and methyl groups) would influence properties like solubility, melting point, boiling point, etc .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific interactions with biological targets. Indole derivatives are known to interact with various enzymes and receptors, but without specific studies, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

As with any chemical compound, handling “1-(2-bromoethyl)-5-methyl-1H-indole-2,3-dione” would require appropriate safety measures. The bromoethyl group could potentially make the compound reactive and possibly hazardous. Therefore, it’s crucial to use personal protective equipment and follow standard safety protocols when handling this compound .

Future Directions

The study of “1-(2-bromoethyl)-5-methyl-1H-indole-2,3-dione” could open up new avenues in various fields like medicinal chemistry, given the biological activity of indole derivatives. Future research could focus on exploring its potential biological activities and developing efficient synthetic routes .

properties

IUPAC Name

1-(2-bromoethyl)-5-methylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-7-2-3-9-8(6-7)10(14)11(15)13(9)5-4-12/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUGLXLHONECCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407682
Record name 1-(2-Bromoethyl)-5-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113577-95-0
Record name 1-(2-Bromoethyl)-5-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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